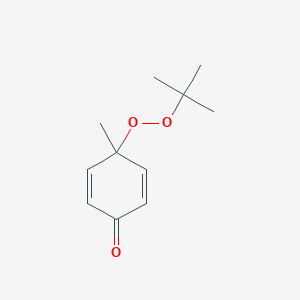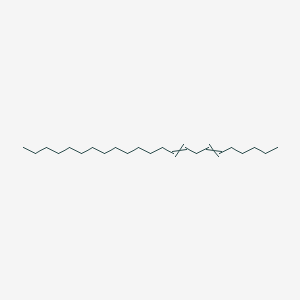
Tricosa-6,9-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tricosa-6,9-diene is a chemical compound with the molecular formula C23H44. It is a long-chain hydrocarbon featuring two double bonds at the 6th and 9th positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tricosa-6,9-diene can be synthesized through various methods, including the reductive decyanation of nitriles and the isomerization of olefins. One common method involves the use of potassium on alumina (K/Al2O3) in solvents like hexane or toluene, which facilitates the isomerization process .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The choice of solvents and catalysts is crucial to ensure the purity and stability of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Tricosa-6,9-diene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can convert the double bonds into single bonds, resulting in a saturated hydrocarbon.
Substitution: Halogenation or other substitution reactions can occur at the double bond sites.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or ozone (O3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Halogens like bromine (Br2) or chlorine (Cl2) can be used under controlled conditions.
Major Products:
Oxidation: Formation of diols or ketones.
Reduction: Formation of tricosane.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Tricosa-6,9-diene has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing more complex molecules and as a model compound for studying reaction mechanisms.
Industry: It is used in the production of specialty chemicals and materials due to its unique structural properties.
Wirkmechanismus
The mechanism of action of tricosa-6,9-diene in biological systems involves its interaction with specific molecular targets. For instance, as a component of insect pheromones, it binds to olfactory receptors in male insects, triggering behavioral responses. In medicinal research, its anti-inflammatory effects are thought to be mediated through the inhibition of enzymes like 5-lipoxygenase, which plays a role in the inflammatory pathway .
Vergleich Mit ähnlichen Verbindungen
Tricosa-3,6,9-triene: Another long-chain hydrocarbon with three double bonds.
Tricosa-3,6,9,19-tetraene: A compound with four double bonds, showing different reactivity and applications.
Uniqueness: Tricosa-6,9-diene is unique due to its specific double bond positions, which confer distinct chemical and biological properties. Its role in insect pheromones and potential medicinal applications highlight its versatility compared to other similar compounds.
Conclusion
This compound is a fascinating compound with diverse applications in various fields. Its unique structure allows it to participate in a range of chemical reactions, making it valuable for both research and industrial purposes. Ongoing studies continue to uncover new uses and mechanisms of action, further expanding its potential.
Eigenschaften
CAS-Nummer |
125239-97-6 |
|---|---|
Molekularformel |
C23H44 |
Molekulargewicht |
320.6 g/mol |
IUPAC-Name |
tricosa-6,9-diene |
InChI |
InChI=1S/C23H44/c1-3-5-7-9-11-13-15-17-19-21-23-22-20-18-16-14-12-10-8-6-4-2/h11,13,17,19H,3-10,12,14-16,18,20-23H2,1-2H3 |
InChI-Schlüssel |
QVTSRBNFHQATMF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC=CCC=CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(3R,6S)-3,6-dimethyl-6-(8-phenyloctyl)dioxan-3-yl]propanoic Acid](/img/structure/B14285735.png)
![[(2-Methylpropanoyl)oxy]methyl butanoate](/img/structure/B14285749.png)
![Spiro[2H-indole-2,2'-piperidin]-6'-one, 1,3-dihydro-1,3,3-trimethyl-](/img/structure/B14285761.png)
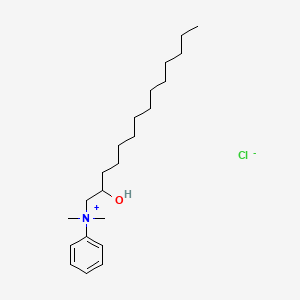
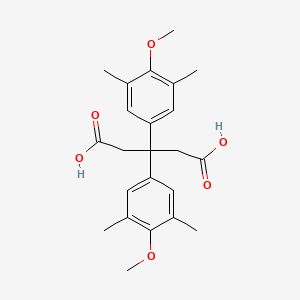

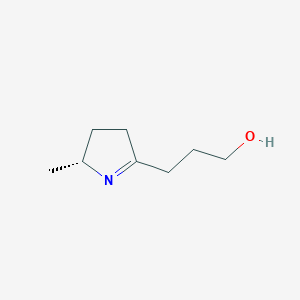
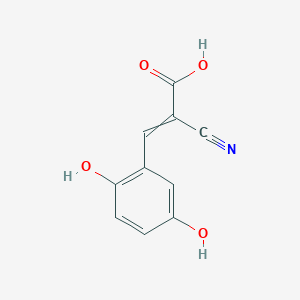

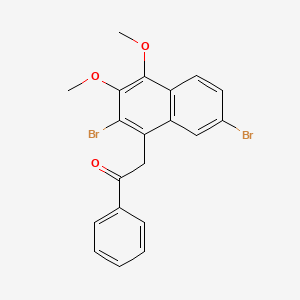
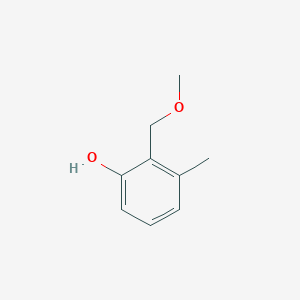
![2-[2,4-Bis(2,2-dimethylpropyl)phenoxy]butanoyl chloride](/img/structure/B14285821.png)
![2-[(Diethylalumanyl)methyl]-4,6-dimethylpyridine](/img/structure/B14285823.png)
